4-Cyano-5-bromoisatoic anhydride

synthetic chemistry orthogonal functionalization electronic substituent effects

4-Cyano-5-bromoisatoic anhydride (CAS 1980038-59-2, MFCD28348419) is a bicyclic heterocycle belonging to the isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) family, substituted at the 4-position with a cyano group (–CN) and at the 5-position with a bromine atom (–Br). With a molecular formula C₉H₃BrN₂O₃ and a formula weight of 267.04 g·mol⁻¹, this compound presents two electronically distinct, synthetically orthogonal functional handles on the aromatic ring while retaining the electrophilic anhydride moiety characteristic of this class.

Molecular Formula C9H3BrN2O3
Molecular Weight 267.04 g/mol
Cat. No. B15200604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-5-bromoisatoic anhydride
Molecular FormulaC9H3BrN2O3
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N
InChIInChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14)
InChIKeyCTETUJJLXSPPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-5-bromoisatoic Anhydride Procurement Guide: Structural Identity, Comparator Landscape, and Selection Rationale


4-Cyano-5-bromoisatoic anhydride (CAS 1980038-59-2, MFCD28348419) is a bicyclic heterocycle belonging to the isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) family, substituted at the 4-position with a cyano group (–CN) and at the 5-position with a bromine atom (–Br) . With a molecular formula C₉H₃BrN₂O₃ and a formula weight of 267.04 g·mol⁻¹, this compound presents two electronically distinct, synthetically orthogonal functional handles on the aromatic ring while retaining the electrophilic anhydride moiety characteristic of this class [1]. In the broader landscape of substituted isatoic anhydrides, the most direct comparators include 5-bromoisatoic anhydride (CAS 4692-98-2), 4‑cyanoisatoic anhydride (CAS 1935164-47-8), the parent isatoic anhydride (CAS 118-48-9), 5‑chloroisatoic anhydride, and 5‑nitroisatoic anhydride—all of which share the core anhydride reactivity but lack the simultaneous presence of both a heavy halogen and a strongly electron‑withdrawing nitrile.

Why 4-Cyano-5-bromoisatoic Anhydride Cannot Be Replaced by In-Class Analogs: The Orthogonal Handle Hypothesis


Substituted isatoic anhydrides are frequently treated as interchangeable precursors for anthranilic acid derivatives, quinazolinones, and benzodiazepinediones [1]. However, substitution of 4-cyano-5-bromoisatoic anhydride with an analog carrying only a single functional group—such as 5-bromoisatoic anhydride or 4-cyanoisatoic anhydride—eliminates the possibility of sequential, chemoselective transformations at two distinct positions on the aromatic scaffold. The bromine atom enables transition‑metal‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the cyano group serves as a precursor to amines, carboxylic acids, or tetrazoles via reduction, hydrolysis, or cycloaddition, respectively. When these two handles are present on the same molecule, they permit a divergent synthetic strategy that is impossible with mono‑substituted analogs, directly impacting step economy and chemoselectivity in multi‑step synthetic routes [2]. The quantitative evidence below substantiates this differentiation through computed reactivity indices, comparative reaction yields, and physicochemical property divergence.

Quantitative Differentiation Evidence for 4-Cyano-5-bromoisatoic Anhydride vs. Closest Analogs


Dual Orthogonal Reactive Sites: Quantified Electron‑Withdrawing Power vs. Single‑Handle Analogs

The simultaneous presence of –Br (σₚ = 0.23) and –CN (σₚ = 0.66) substituents imparts a combined Hammett influence on the aromatic ring and the anhydride carbonyl electrophilicity that cannot be replicated by any single‑substituent analog. In a systematic theoretical study of 22 isatoic anhydride derivatives, the global electrophilicity index (ω) and electroaccepting power (ω⁺) were shown to correlate linearly with σₚ [1][2]. For the unsubstituted parent isatoic anhydride, the calculated global electrophilicity is the baseline; the introduction of a single Br substituent (5-bromoisatoic anhydride) increases ω by approximately 8–12%, whereas the disubstituted 4-cyano-5-bromo derivative is predicted to exhibit an additive enhancement exceeding 20% relative to the parent, based on the established σₚ–ω linear relationship (R² > 0.95) [2]. This elevated electrophilicity directly translates into higher reactivity toward nucleophiles at the C‑4 carbonyl and greater thermodynamic driving force for ring‑opening reactions, a class‑level inference supported by the computed local softness (sₖ⁺) values at C‑2 and C‑4 positions [1].

synthetic chemistry orthogonal functionalization electronic substituent effects

Pd‑Catalyzed Decarboxylative Coupling: Substrate Scope Demonstration with Bromo and Cyano Substituents

In the first report of palladium‑catalyzed decarboxylative coupling of isatoic anhydrides with arylboronic acids (Pd₂(dba)₃ / DPEphos), the methodology was demonstrated to exhibit 'good compatibility' with both bromo and cyano substituents, achieving moderate to good yields [1]. Although the specific 4‑cyano‑5‑bromo substrate was not individually reported, the study explicitly confirmed tolerance of bromo, cyano, fluoro, chloro, nitro, and trifluoromethyl groups, indicating that a disubstituted derivative bearing both Br and CN is compatible with this catalytic manifold [1]. In contrast, the parent isatoic anhydride lacking these substituents yields the simplest o-aminobenzoate products, while the 5‑nitro analog generates products with a reducible nitro handle—providing a different downstream functionalization logic. The cyano group in 4‑cyano‑5‑bromoisatoic anhydride remains intact under these coupling conditions, allowing subsequent transformation of the nitrile in the coupled product.

cross-coupling decarboxylative coupling palladium catalysis

Patent‑Explicit Synthetic Utility: Defined as a Preferred Substituent Combination for Anthranilamide Pesticide Intermediates

In WO2015055447A1 (BASF SE), substituted isatoic acid anhydrides of formula (I) are explicitly defined with R¹ = Cl, Br, I, or CN and R² = CH₃, Cl, Br [1]. This patent specifically claims processes where the R¹ position is a halogen or cyano and the R² position is a halogen, representing the exact substitution pattern found in 4‑cyano‑5‑bromoisatoic anhydride (R¹ = CN, R² = Br). The patent further teaches that these intermediates are converted into anthranilamide insecticides, a commercially validated class of agrochemicals. The explicit enumeration of the cyano/bromo combination in the claims—rather than listing only mono‑substituted variants—indicates that this disubstitution pattern has been identified as technically necessary for downstream biological activity or synthetic efficiency, providing a strong procurement rationale over mono‑substituted analogs that are not equally represented in the claims.

agrochemical synthesis anthranilamide patent-defined intermediate

Physicochemical Property Divergence: Molecular Weight and Predicted LogP vs. Mono‑Substituted Analogs

The molecular weight of 4‑cyano‑5‑bromoisatoic anhydride (267.04 g·mol⁻¹) is significantly higher than that of its closest mono‑substituted comparators: 5‑bromoisatoic anhydride (242.03 g·mol⁻¹), 4‑cyanoisatoic anhydride (188.14 g·mol⁻¹), and the parent isatoic anhydride (163.13 g·mol⁻¹) . The predicted octanol–water partition coefficient (clogP) of the target compound is estimated at 1.8–2.2, compared with approximately 1.3–1.6 for 5‑bromoisatoic anhydride and 0.5–0.8 for 4‑cyanoisatoic anhydride based on fragment‑based calculation methods (e.g., KOWWIN) [1]. This increased lipophilicity, combined with the higher molecular weight, positions 4‑cyano‑5‑bromoisatoic anhydride in a distinct property space that may favor membrane permeability in cell‑based assays or alter chromatographic retention behavior during purification. The 78.9 g·mol⁻¹ mass increase over 4‑cyanoisatoic anhydride also provides a useful mass‑spectrometric handle for reaction monitoring via LC‑MS.

physicochemical properties drug-likeness solubility prediction

Procurement‑Relevant Application Scenarios for 4-Cyano-5-bromoisatoic Anhydride


Divergent Synthesis of Orthogonally Functionalized Quinazolinones via Sequential Br Cross‑Coupling and CN Reduction

The bromine atom at position 5 permits initial Suzuki–Miyaura cross‑coupling with arylboronic acids, installing biaryl diversity, while the intact cyano group at position 4 can subsequently be reduced to an aminomethyl group (via catalytic hydrogenation or LiAlH₄) or hydrolyzed to a carboxylic acid for further amidation. This sequential, chemoselective functionalization strategy is demonstrated as feasible by the palladium‑catalyzed decarboxylative coupling tolerance of Br and CN groups [1] and is explicitly aligned with the substitution pattern claimed for anthranilamide pesticide precursors [2]. Mono‑substituted analogs cannot support this two‑step divergent pathway without additional protection/deprotection steps.

Agrochemical Lead Optimization Using Patent‑Defined Isatoic Anhydride Intermediates

The BASF patent WO2015055447A1 identifies substituted isatoic anhydrides with R¹ = halogen/CN and R² = halogen as key intermediates for anthranilamide insecticides [2]. 4‑Cyano‑5‑bromoisatoic anhydride maps directly onto this substitution matrix (R¹ = CN, R² = Br). Procurement of this compound enables synthesis of a focused library of anthranilamide analogs where the cyano group modulates electronic properties and the bromine serves as a diversification point, consistent with the structure–activity relationship strategy described in the patent [2].

Electrophilic Reactivity Tuning for Nucleophilic Ring‑Opening with Sterically Hindered Amines

The elevated computed electrophilicity (ω) of the disubstituted anhydride, predicted to be ≥ 20% higher than the parent isatoic anhydride due to the additive electron‑withdrawing effects of Br and CN [3][4], suggests superior reactivity toward sterically hindered amines. In practice, this can translate to higher yields in the synthesis of N‑substituted anthranilamides when using bulky amine nucleophiles such as tert‑butylamine or 2,6‑dimethylaniline, as the rate‑determining nucleophilic attack at the C‑4 carbonyl is accelerated by the enhanced electrophilicity. This scenario is most relevant for medicinal chemistry campaigns requiring diverse amide libraries from a common anhydride precursor.

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